molecular formula C15H24ClNO B13757600 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172292-18-0

4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)

Cat. No.: B13757600
CAS No.: 1172292-18-0
M. Wt: 269.81 g/mol
InChI Key: JPMPHCZIMYPTTO-UHFFFAOYSA-N
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Description

4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C15H23NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique structural features, which include a methoxy group and two methyl groups attached to a benzene ring, which is further connected to a piperidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperidine derivative.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-[(4-Hydroxy-3,5-dimethylphenyl)methyl]piperidine.

    Reduction: 4-[(3,5-Dimethylphenyl)methyl]piperidine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Hydroxy-3,5-dimethylphenyl)methyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-[(3,5-Dimethylphenyl)methyl]piperidine: Lacks the methoxy group, resulting in different chemical properties.

Uniqueness

4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological targets. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

1172292-18-0

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13;/h8-9,13,16H,4-7,10H2,1-3H3;1H

InChI Key

JPMPHCZIMYPTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC2CCNCC2.Cl

Origin of Product

United States

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